N-[4-(2-chloroacetyl)phenyl]-N-methylformamide
Description
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]-N-methylformamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-12(7-13)9-4-2-8(3-5-9)10(14)6-11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKOYZFANYMNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroacetyl)phenyl]-N-methylformamide typically involves the reaction of 4-(2-chloroacetyl)aniline with N-methylformamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride and N-methylformamide. The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloroacetyl)phenyl]-N-methylformamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioethers, or ethers.
Reduction Reactions: Products include primary or secondary amines and alcohols.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 273.71 g/mol
- IUPAC Name : N-[4-(2-chloroacetyl)phenyl]benzamide
This compound features a chloroacetyl group attached to a phenyl ring, which enhances its reactivity and potential for various chemical transformations.
Pharmacological Potential
N-[4-(2-chloroacetyl)phenyl]-N-methylformamide has been studied for its potential pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The chloroacetyl group is known to enhance the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .
- Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent, effective against certain bacterial strains, which may be attributed to its structural characteristics that facilitate membrane penetration .
Mechanistic Studies
Research has focused on understanding the mechanism of action of this compound. Studies utilizing UV absorption spectra have provided insights into how the compound interacts with different solvents and biological systems, revealing critical data about its solubility and stability under various conditions .
Industrial Applications
The industrial relevance of this compound is notable in several areas:
- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of other pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable in drug development pipelines .
- Material Science : Due to its unique chemical properties, it can be utilized in developing polymers and other materials where specific thermal or mechanical properties are required.
Antitumor Activity Case Study
A study conducted on various derivatives of this compound demonstrated significant antitumor activity against human breast cancer cells. The results indicated that modifications to the chloroacetyl group could enhance cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .
Antimicrobial Efficacy Case Study
Research published on the antimicrobial properties of this compound highlighted its effectiveness against resistant bacterial strains. In vitro tests showed that formulations containing this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, underscoring its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[4-(2-chloroacetyl)phenyl]-N-methylformamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences, synthesis yields, and applications of N-[4-(2-chloroacetyl)phenyl]-N-methylformamide and related compounds:
Spectral and Physical Properties
- NMR Data: Compounds like 7w () show distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.2–7.4 ppm) due to electron-donating dimethylamino groups, whereas the target compound’s chloroacetyl substituent would deshield adjacent protons, shifting resonances downfield .
Biological Activity
N-[4-(2-chloroacetyl)phenyl]-N-methylformamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and findings from various research studies.
This compound is synthesized through the reaction of 4-(2-chloroacetyl)aniline with N-methylformamide. The presence of the chloroacetyl group enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and reductions, which are essential for its biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt critical cellular processes, contributing to its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various chloroacetamide derivatives, including this compound. In a study assessing the antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), it was found that compounds bearing halogenated phenyl rings exhibited significant activity. The chloroacetyl derivative demonstrated effectiveness against these pathogens, although it was less effective against Gram-negative bacteria like Escherichia coli and moderately effective against Candida albicans .
Table 1: Antimicrobial Activity Against Various Pathogens
| Compound | S. aureus | MRSA | E. coli | C. albicans |
|---|---|---|---|---|
| This compound | Active | Active | Less Active | Moderate |
| Other Chloroacetamides | Active | Active | Variable | Variable |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study evaluated the antiproliferative activities of various derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that compounds with similar structural features exhibited significant cytotoxic effects, with IC50 values ranging from 0.5 to 7.1 µM .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 3.58 |
| Other Derivatives | MCF-7 | 0.50 |
| A2780 | 1.51 |
Case Studies and Research Findings
Several studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of compounds related to this compound. For instance, modifications to the phenyl ring significantly impacted antimicrobial potency and selectivity against different bacterial strains .
Furthermore, investigations into the cellular mechanisms revealed that these compounds could induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting proliferation . This suggests a potential therapeutic role in cancer treatment.
Q & A
Q. How do crystallographic studies inform the compound’s physicochemical behavior?
- Methodological Answer : Single-crystal X-ray diffraction reveals planar amide geometry and intermolecular H-bonding (N–H···O=C), critical for predicting solubility and melting point (mp ~145–150°C). Phase transitions under thermal stress (DSC analysis) guide lyophilization protocols for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
